An In-depth Technical Guide to 2-Formyl-4-(trifluoromethyl)phenylboronic Acid: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to 2-Formyl-4-(trifluoromethyl)phenylboronic Acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formyl-4-(trifluoromethyl)phenylboronic acid is a versatile organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring a boronic acid moiety, an aldehyde group, and an electron-wasting trifluoromethyl substituent, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, key applications, and detailed experimental protocols related to this important reagent.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆BF₃O₃ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 217.94 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| CAS Number | 1217501-35-3 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| IUPAC Name | (2-Formyl-4-(trifluoromethyl)phenyl)boronic acid | --INVALID-LINK--[2] |
| Appearance | White to off-white solid (expected) | Inferred from similar compounds |
| Purity | Typically ≥95% | --INVALID-LINK--[2] |
| SMILES | O=Cc1cc(C(F)(F)F)ccc1B(O)O | --INVALID-LINK--[2] |
Acidity (pKa): Direct experimental pKa data for 2-Formyl-4-(trifluoromethyl)phenylboronic acid is not available. However, studies on the positional isomer, 5-trifluoromethyl-2-formylphenylboronic acid, have shown that the presence of the electron-withdrawing trifluoromethyl group significantly increases the acidity of the boronic acid.[3][4] A similar acidifying effect is expected for the 4-trifluoromethyl isomer, making it a stronger Lewis acid compared to unsubstituted phenylboronic acid. This enhanced acidity can influence its reactivity and binding characteristics in biological systems.
Key Applications in Research and Development
The unique structural features of 2-Formyl-4-(trifluoromethyl)phenylboronic acid make it a highly valuable reagent in several areas of chemical research, particularly in the synthesis of novel pharmaceutical agents.
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid functionality is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[5] This reaction is widely employed in the synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active molecules. The trifluoromethyl group on the phenyl ring can enhance the metabolic stability and binding affinity of the resulting compounds, making this reagent particularly attractive for drug discovery programs.[5]
Synthesis of Heterocyclic Compounds
The aldehyde group provides a reactive handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of imines and other nitrogen-containing heterocycles. This dual reactivity allows for the construction of complex scaffolds, such as substituted imidazo[1,2-a]pyridines, which are a class of compounds with diverse pharmacological activities.
Medicinal Chemistry and Drug Discovery
Phenylboronic acids and their derivatives are known to exhibit a range of biological activities, including antimicrobial and enzyme-inhibitory properties.[3][4] The ability of the boronic acid moiety to form reversible covalent bonds with active site serine residues of proteases makes it a key pharmacophore in several approved drugs. The trifluoromethyl group can further modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. Research on the positional isomer, 5-trifluoromethyl-2-formylphenylboronic acid, has demonstrated its potential as an antibacterial and antifungal agent.[3][4]
Signaling Pathways and Logical Relationships
The primary application of 2-Formyl-4-(trifluoromethyl)phenylboronic acid in synthetic chemistry is its participation in the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle for this reaction is a well-established pathway in organometallic chemistry.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Representative Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes the synthesis of a biaryl compound from an aryl bromide and 2-Formyl-4-(trifluoromethyl)phenylboronic acid.
Materials and Reagents:
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Aryl bromide (1.0 equiv)
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2-Formyl-4-(trifluoromethyl)phenylboronic acid (1.2 equiv)
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Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
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Triphenylphosphine (PPh₃, 0.08 equiv) or other suitable phosphine ligand
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Potassium carbonate (K₂CO₃, 2.0 equiv) or another suitable base
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1,4-Dioxane
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Water
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Workflow:
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), 2-Formyl-4-(trifluoromethyl)phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
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Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.
-
In a separate vial, weigh palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) and add them to the reaction flask under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
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Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
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Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
2-Formyl-4-(trifluoromethyl)phenylboronic acid should be handled by trained professionals in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Formyl-4-(trifluoromethyl)phenylboronic acid is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a reactive boronic acid, a functionalizable aldehyde, and an electron-withdrawing trifluoromethyl group provides chemists with a powerful tool for the construction of novel and complex molecules with potential applications in drug discovery and materials science. The reliable reactivity of this compound in Suzuki-Miyaura cross-coupling reactions, coupled with the potential for further elaboration of the formyl group, ensures its continued importance in modern chemical research.
References
- 1. (2-Formyl-4-(trifluoromethyl)phenyl)boronic acid [cymitquimica.com]
- 2. 2-Formyl-4-(trifluoromethyl)phenylboronic acid 95% | CAS: 1217501-35-3 | AChemBlock [achemblock.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
